

Application Notes and Protocols: Immobilization Techniques for Enzymes in Kinetic Resolution

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(R)-1-(3-Chlorophenyl)ethanol*

Cat. No.: B048549

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality and the Power of Immobilized Enzymes

In the pharmaceutical industry, the enantiomeric purity of a drug candidate is a critical determinant of its efficacy and safety.^[1] Many therapeutic agents are chiral molecules, existing as non-superimposable mirror images (enantiomers), where often only one enantiomer exhibits the desired pharmacological activity while the other may be inactive or even toxic.^[2] Kinetic resolution, an enzymatic process that selectively transforms one enantiomer of a racemic mixture, has emerged as a powerful strategy for obtaining enantiomerically pure compounds.^[1] ^[3] Lipases and proteases are frequently the biocatalysts of choice for these resolutions due to their high stereoselectivity.^{[1][3]}

However, the practical application of free enzymes in industrial-scale synthesis is often hampered by their instability, difficulty in recovery, and reuse, which significantly increases operational costs.^{[4][5]} Enzyme immobilization, the process of confining enzymes to a solid support, elegantly addresses these challenges.^{[4][6]} Immobilized enzymes offer enhanced stability, simplified separation from the reaction mixture, and the potential for continuous operation, making them highly attractive for sustainable and economically viable pharmaceutical manufacturing.^{[4][5][7]} This guide provides an in-depth exploration of key immobilization techniques, offering both the theoretical underpinnings and practical, step-by-step protocols for their implementation in kinetic resolution.

I. Adsorption: A Simple and Versatile Approach

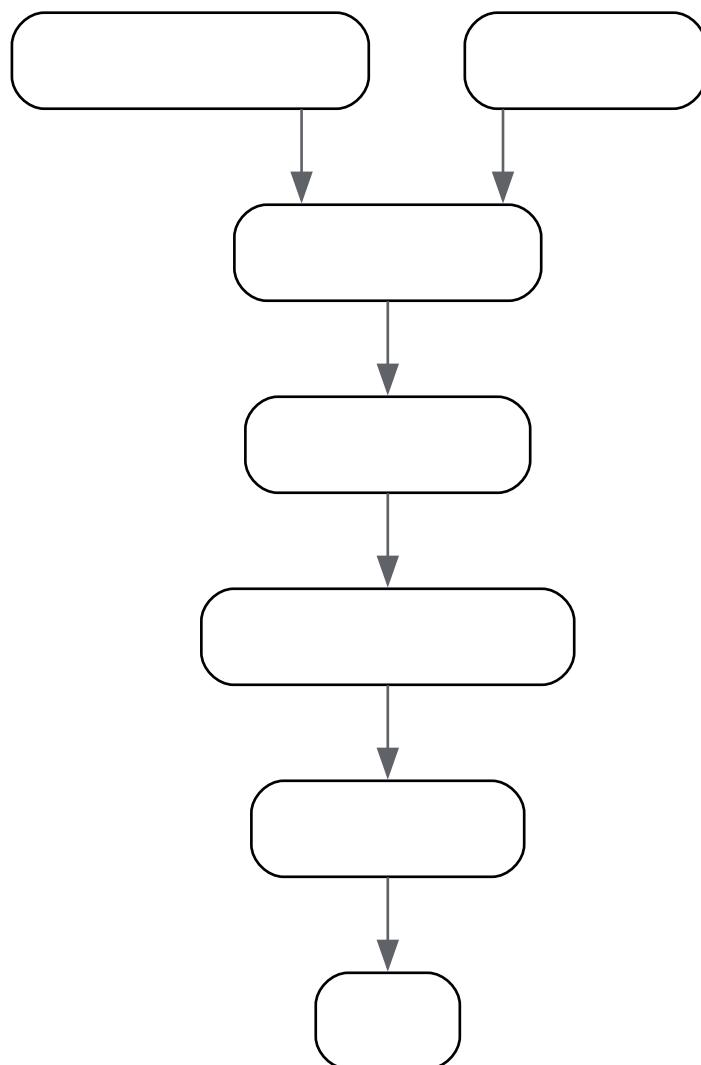
Adsorption is a straightforward and widely used immobilization method that relies on the physical binding of enzymes to the surface of an inert support material through non-covalent interactions like van der Waals forces, hydrogen bonds, and hydrophobic interactions.[6][8][9] This technique is popular due to its simplicity, cost-effectiveness, and the mild conditions required, which often preserve the enzyme's native conformation and activity.[6][10]

Causality in Experimental Choices: The choice of support material is paramount in adsorption. Inorganic materials like silica gel and alumina, or organic polymers such as cellulose and chitosan, are commonly employed.[8][10] The ideal support possesses a large surface area for high enzyme loading and a chemical nature that promotes favorable interactions with the enzyme without causing denaturation.[10] Hydrophobic resins, for instance, are particularly effective for immobilizing lipases, which often exhibit interfacial activation—a phenomenon where their activity is enhanced at a hydrophobic-hydrophilic interface.[2]

Protocol: Immobilization of Lipase on a Hydrophobic Resin via Adsorption

Materials:

- Lipase from *Candida antarctica* B (CALB)
- Hydrophobic macroporous resin (e.g., Purolite® Macronet™ MN100)
- Phosphate buffer (50 mM, pH 7.0)
- Ethanol (70%)
- Deionized water
- Shaking incubator
- Bradford reagent for protein quantification


Procedure:

- **Support Preparation:** Wash the resin with 70% ethanol to remove impurities and sterilize, followed by copious rinsing with deionized water until the ethanol is completely removed.

Equilibrate the resin with phosphate buffer (50 mM, pH 7.0).

- Enzyme Solution Preparation: Dissolve the lipase in phosphate buffer (50 mM, pH 7.0) to a final concentration of 1 mg/mL.
- Immobilization: Add the equilibrated resin to the lipase solution (e.g., 1 g of resin per 10 mL of enzyme solution).
- Incubation: Incubate the mixture in a shaking incubator at 25°C for 12 hours to facilitate adsorption.
- Washing: After incubation, separate the immobilized enzyme from the solution by filtration. Wash the immobilized enzyme with phosphate buffer (50 mM, pH 7.0) to remove any unbound enzyme.
- Quantification of Immobilized Protein: Determine the amount of immobilized protein by measuring the protein concentration in the initial enzyme solution and in the combined filtrate and washing solutions using the Bradford assay. The difference represents the amount of enzyme adsorbed onto the resin.
- Storage: Store the immobilized lipase at 4°C in phosphate buffer until use.

Workflow for Adsorption Immobilization

[Click to download full resolution via product page](#)

Caption: Workflow for enzyme immobilization by adsorption.

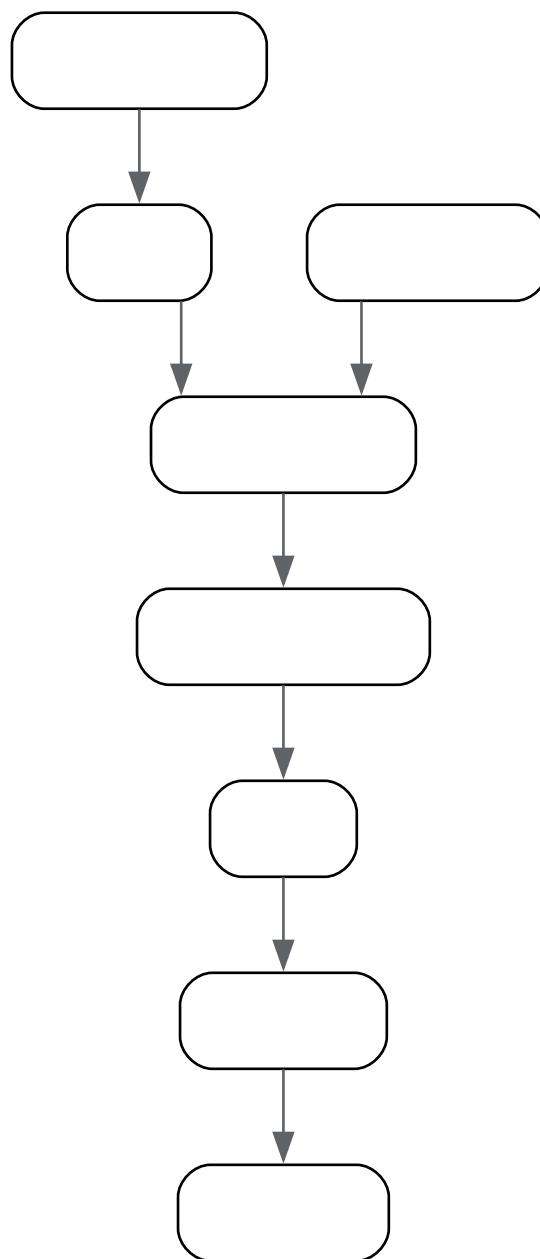
II. Covalent Bonding: For Robust and Stable Biocatalysts

Covalent immobilization involves the formation of stable chemical bonds between the enzyme and the support material.^{[6][11]} This method offers a significant advantage in terms of preventing enzyme leaching, resulting in highly stable and reusable biocatalysts.^{[4][12]} The covalent bonds are typically formed between functional groups on the enzyme's surface (e.g., amino, carboxyl, or thiol groups) and reactive groups on the support.^{[13][14]}

Causality in Experimental Choices: The key to successful covalent immobilization lies in selecting a support material with appropriate reactive groups and a coupling chemistry that does not compromise the enzyme's active site.[\[12\]](#)[\[13\]](#) Supports like agarose, silica, and polyacrylamide can be functionalized with various reactive groups, such as epoxy, aldehyde, or N-hydroxysuccinimide (NHS) esters.[\[4\]](#)[\[13\]](#) Glutaraldehyde is a common cross-linking agent used to activate supports containing amino groups, which then react with the amino groups of the enzyme.[\[13\]](#)[\[15\]](#) It is crucial to control the reaction conditions (pH, temperature, and reaction time) to ensure efficient immobilization while minimizing enzyme inactivation.[\[13\]](#)

Protocol: Covalent Immobilization of Protease on Glutaraldehyde-Activated Amino-Functionalized Silica Gel

Materials:


- Protease from *Aspergillus* sp.[\[16\]](#)
- Amino-functionalized silica gel
- Glutaraldehyde solution (2.5% v/v in phosphate buffer)
- Phosphate buffer (100 mM, pH 8.0)
- Sodium borohydride solution (1 mg/mL in phosphate buffer)
- Glycine solution (1 M)
- Deionized water

Procedure:

- **Support Activation:** Suspend the amino-functionalized silica gel in phosphate buffer (100 mM, pH 8.0). Add the glutaraldehyde solution and stir gently for 2 hours at room temperature. This step activates the support by introducing aldehyde groups.
- **Washing:** Wash the activated support extensively with deionized water to remove excess glutaraldehyde.

- Enzyme Solution Preparation: Dissolve the protease in phosphate buffer (100 mM, pH 8.0) to a concentration of 2 mg/mL.
- Immobilization: Add the activated silica gel to the protease solution and stir gently at 4°C for 24 hours. The aldehyde groups on the support will react with the amino groups on the enzyme surface to form Schiff bases.
- Reduction: To stabilize the Schiff bases, add sodium borohydride solution and continue to stir for 30 minutes at room temperature. This reduces the Schiff bases to stable secondary amine bonds.
- Blocking: To block any remaining reactive aldehyde groups on the support, add glycine solution and stir for 1 hour.
- Final Washing: Wash the immobilized protease thoroughly with phosphate buffer and then with deionized water.
- Activity Assay: Determine the activity of the immobilized protease using a suitable substrate (e.g., casein) and compare it to the activity of the free enzyme to calculate the immobilization yield.[16]

Workflow for Covalent Immobilization

[Click to download full resolution via product page](#)

Caption: Workflow for covalent enzyme immobilization.

III. Entrapment: Encapsulating Enzymes for Enhanced Stability

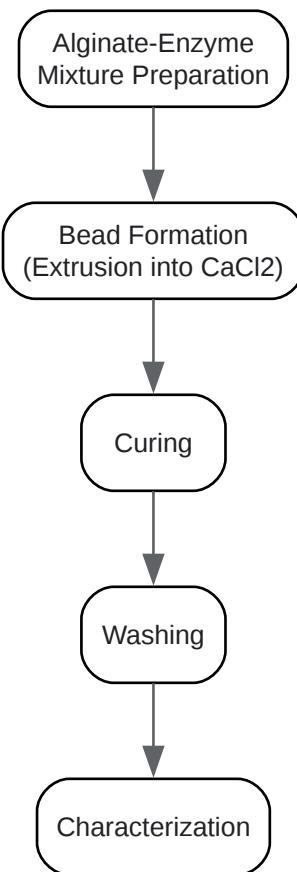
Entrapment involves physically confining enzymes within the porous matrix of a polymer gel.[\[6\]](#) [\[17\]](#) This method does not involve direct binding of the enzyme to the support, which can help

to preserve the enzyme's native structure.[17][18] The porous nature of the gel allows for the free diffusion of substrates and products while retaining the larger enzyme molecules.[13][17]

Causality in Experimental Choices: The choice of polymer for entrapment is critical. Natural polymers like alginate and chitosan, and synthetic polymers such as polyacrylamide, are commonly used.[6][13][19] The polymerization or gelation process must be carried out under mild conditions to avoid enzyme denaturation.[17] A key consideration is the pore size of the matrix; it must be small enough to prevent enzyme leakage but large enough to avoid significant mass transfer limitations for the substrate and product.[13][20] Calcium alginate is a popular choice due to its biocompatibility and the mild, ionotropic gelation process.[16]

Protocol: Entrapment of Protease in Calcium Alginate Beads

Materials:


- Protease from *Aspergillus* sp.[16]
- Sodium alginate
- Calcium chloride (CaCl₂)
- Tris-HCl buffer (50 mM, pH 7.5)

Procedure:

- **Alginate-Enzyme Mixture Preparation:** Dissolve sodium alginate in Tris-HCl buffer to a final concentration of 2% (w/v). Once fully dissolved, add the protease solution (e.g., 5 mg/mL) and mix gently to ensure a homogeneous distribution.
- **Bead Formation:** Extrude the alginate-enzyme mixture dropwise into a gently stirring solution of 0.2 M CaCl₂ using a syringe. The droplets will instantly form spherical gel beads upon contact with the calcium ions.
- **Curing:** Allow the beads to cure in the CaCl₂ solution for at least 30 minutes to ensure complete gelation.

- **Washing:** Collect the beads by filtration and wash them thoroughly with Tris-HCl buffer to remove excess calcium chloride and any surface-adhered, non-entrapped enzyme.
- **Characterization:** The activity of the entrapped enzyme can be determined by incubating the beads with a suitable substrate and measuring the product formation in the supernatant.

Workflow for Entrapment Immobilization

[Click to download full resolution via product page](#)

Caption: Workflow for enzyme entrapment in calcium alginate.

IV. Cross-Linking: A Carrier-Free Immobilization Strategy

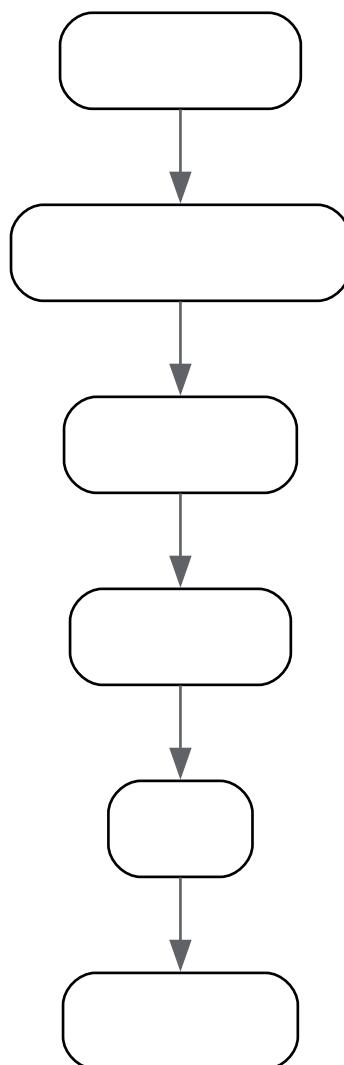
Cross-linking is a carrier-free immobilization method where enzyme molecules are covalently linked to each other to form insoluble aggregates.[11][21] This technique can result in very high enzyme loading and volumetric activity.[22] Cross-Linked Enzyme Aggregates (CLEAs) are a

popular and effective form of this technique.[23][24] The process involves the precipitation of the enzyme from an aqueous solution, followed by cross-linking of the resulting physical aggregates with a bifunctional reagent, most commonly glutaraldehyde.[22][23][24]

Causality in Experimental Choices: The success of the CLEA method depends on the careful optimization of several parameters. The choice of precipitant (e.g., salts like ammonium sulfate, or water-miscible organic solvents) is crucial for forming stable physical aggregates without causing irreversible denaturation.[23][24] The concentration of the cross-linking agent and the duration of the cross-linking reaction must be carefully controlled to achieve sufficient insolubilization without excessive modification of the enzyme, which could lead to a loss of activity.[24]

Protocol: Preparation of Cross-Linked Enzyme Aggregates (CLEAs) of Lipase

Materials:


- Lipase from *Candida antarctica* B (CALB)
- Ammonium sulfate
- Glutaraldehyde solution (25% w/v)
- Phosphate buffer (100 mM, pH 7.0)
- Bovine Serum Albumin (BSA) as a co-feeder (optional)
- Centrifuge

Procedure:

- **Enzyme Solution:** Prepare a solution of lipase in phosphate buffer (e.g., 10 mg/mL). If the enzyme solution is dilute, a proteic co-feeder like BSA can be added to facilitate aggregation.
- **Precipitation:** Slowly add solid ammonium sulfate to the enzyme solution with gentle stirring at 4°C until saturation is reached, or add a pre-determined optimal concentration of a water-miscible organic solvent. This will induce the precipitation of the enzyme as physical aggregates.

- Cross-linking: To the suspension of enzyme aggregates, add glutaraldehyde solution to a final concentration of 1-2% (v/v). Continue to stir the mixture gently at 4°C for 3-4 hours.
- Recovery: Collect the CLEAs by centrifugation (e.g., 10,000 x g for 15 minutes).
- Washing: Wash the CLEA pellet several times with phosphate buffer to remove any unreacted glutaraldehyde and non-cross-linked enzyme.
- Resuspension and Storage: Resuspend the CLEAs in a suitable buffer for storage at 4°C or lyophilize for long-term storage.

Workflow for CLEA Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of CLEAs.

V. Comparison of Immobilization Techniques

Technique	Principle	Advantages	Disadvantages	Typical Supports
Adsorption	Physical binding via non-covalent interactions.[6][8]	Simple, mild conditions, often high initial activity.[6][10]	Enzyme leaching can occur, relatively weak binding.[4][8]	Silica, alumina, cellulose, hydrophobic resins.[8][10]
Covalent Bonding	Formation of stable covalent bonds between enzyme and support.[6][11]	Strong binding prevents leaching, high stability.[4][12]	Can lead to loss of enzyme activity if the active site is modified.[25]	Agarose, silica, polyacrylamide. [4][13]
Entrapment	Physical confinement within a porous matrix.[6][17]	Protects enzyme from harsh environments, mild conditions. [6][20]	Mass transfer limitations, potential for enzyme leakage. [13][20]	Alginate, chitosan, polyacrylamide. [6][13][19]
Cross-Linking (CLEAs)	Covalent linking of enzyme molecules to form aggregates. [11][21]	High enzyme loading, high volumetric activity, carrier-free.[22]	Can be difficult to optimize, potential for diffusion limitations.[24]	None (carrier-free).

Conclusion: Tailoring Immobilization to the Application

The choice of an appropriate enzyme immobilization technique is a critical step in the development of robust and efficient biocatalytic processes for kinetic resolution. Each method presents a unique set of advantages and disadvantages, and the optimal choice will depend on the specific enzyme, the substrate, the reaction conditions, and the desired process economics. By understanding the underlying principles and carefully optimizing the

experimental parameters for each technique, researchers and drug development professionals can harness the full potential of immobilized enzymes to produce enantiomerically pure pharmaceuticals in a more sustainable and cost-effective manner.

References

- Immobilization of Enzymes: Methods and Applications. (n.d.). Biology Discussion.
- Grace, M. (2024). Enzyme Immobilization: Its Advantages, Applications and Challenges. *Enzyme Engineering*, 13, 248.
- Cantone, S., Ferrario, V., Corici, L., Ebert, C., & Gardossi, L. (2013). Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry. *Methods in Molecular Biology*, 1051, 3-20.
- Mohamad, N. R., Marzuki, N. H. C., Buang, N. A., Huyop, F., & Wahab, R. A. (2015). An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. *Biotechnology & Biotechnological Equipment*, 29(2), 205-220.
- Homaei, A. A., Sariri, R., Vianello, F., & Stevanato, R. (2013). Enzyme immobilization: an update. *Journal of Chemical Biology*, 6(4), 185-205.
- Zhong, L., Feng, Y., Wang, G., Wang, Z., Bilal, M., & Jia, S. (2024). Pros and Cons in Various Immobilization Techniques and Carriers for Enzymes. *Applied Biochemistry and Biotechnology*, 196(9), 5633-5655.
- El-Gendy, A. A., & El-Ragehy, N. A. (2009). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses. *Journal of Pharmaceutical and Biomedical Analysis*, 50(5), 868-876.
- Cantone, S., Ferrario, V., Corici, L., Ebert, C., & Gardossi, L. (2013). Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry. *Methods in Molecular Biology*, 1051, 3-20.
- SNS Courseware. (n.d.). Immobilized Enzymes and Their Applications.
- Characteristics of immobilized enzymes. (n.d.). SlideShare.
- Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. *3 Biotech*, 3(1), 1-9.
- de la Mora, E., & Clapés, P. (2021). Enzyme entrapment, biocatalyst immobilization without covalent attachment. *Green Chemistry*, 23(14), 4935-4950.
- Abu-Thabit, N. Y. (2022). Developing Enzyme Immobilization with Fibrous Membranes: Longevity and Characterization Considerations. *Membranes*, 12(7), 674.
- Szymańska, K., & Kłys, A. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. *Molecules*, 27(14), 4435.

- Enzyme immobilization , Advantages And Disadvantages With Method Of Enzyme Immobilization. (n.d.). SlideShare.
- Bhardwaj, K. K., & Gupta, R. (2017). Synthesis of Chirally Pure Enantiomers by Lipase. *Journal of Oleo Science*, 66(10), 1073-1084.
- Reetz, M. T., & Dreisbach, C. (1994). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. *CHIMIA International Journal for Chemistry*, 48(12), 570-570.
- Cooper, A. I. (2006). Continuous kinetic resolution catalysed by cross-linked enzyme aggregates, 'CLEAs', in supercritical CO₂. *Green Chemistry*, 8(9), 816-821.
- V., S., & S., A. (2022). Enzyme Immobilization Technologies and Industrial Applications. *ACS Omega*, 7(41), 35995-36007.
- de Miranda, A. S., de Oliveira, A. A., & Leite, S. G. F. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. *Molecules*, 20(12), 22161-22174.
- Sheldon, R. A. (2011). Characteristic features and biotechnological applications of cross-linked enzyme aggregates (CLEAs). *Applied Microbiology and Biotechnology*, 92(3), 467-477.
- Sheldon, R. A. (2007). Cross-linked enzyme aggregates (CLEA®s): stable and recyclable biocatalysts. *Biochemical Society Transactions*, 35(Pt 6), 1583-1587.
- Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. *3 Biotech*, 3(1), 1-9.
- Immobilized Enzymes and their Activity Losses. (n.d.). SpinChem.
- Mohamad, N. R., Marzuki, N. H. C., Buang, N. A., Huyop, F., & Wahab, R. A. (2015). An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. *Biotechnology & Biotechnological Equipment*, 29(2), 205-220.
- Sheldon, R. A. (2011). Cross-Linked Enzyme Aggregates as Industrial Biocatalysts. *Organic Process Research & Development*, 15(1), 213-223.
- Nguyen, L. T. T., & Yang, K. L. (2017). An Overview of Techniques in Enzyme Immobilization. *Applied Science and Convergence Technology*, 26(6), 157-163.
- Wang, S., Wang, Y., Wang, X., Chen, Z., & Li, X. (2014). Alkaline Protease Immobilized on Graphene Oxide: Highly Efficient Catalysts for the Proteolysis of Waste-Activated Sludge. *BioMed Research International*, 2014, 1-7.
- Nguyen, L. T. T., & Yang, K. L. (2017). An Overview of Techniques in Enzyme Immobilization. *Applied Science and Convergence Technology*, 26(6), 157-163.
- Specific activity of free and immobilized enzyme. (n.d.). ResearchGate.
- Spahn, F., & Minteer, S. D. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. *International Journal of Molecular Sciences*, 26(4), 2154.
- Recent Innovative Techniques for Enzyme Immobilization. (n.d.). IJFMR.
- Kinetic study of free and immobilized protease from *Aspergillus* sp. (n.d.). IOSR Journal.
- Immobilization of Enzymes by Covalent Attachment. (n.d.). ResearchGate.

- Controllable Enzyme Immobilization via Simple and Quantitative Adsorption of Dendronized Polymer-Enzyme Conjugates Inside a Silica Monolith for Enzymatic Flow-Through Reactor Applications. (2022). ACS Omega, 7(30), 26343-26354.
- Tavano, O. L., & da Silva, R. A. (2023). Proteases: Importance, Immobilization Protocols, Potential of Activated Carbon as Support, and the Importance of Modifying Supports for Immobilization. International Journal of Molecular Sciences, 24(13), 11094.
- López-Serrano, P., Morales-Sanfrutos, J., & Megías-Sayago, C. (2013). Cross-linked enzyme aggregates (CLEAs) of selected lipases: a procedure for the proper calculation of their recovered activity. Journal of Molecular Catalysis B: Enzymatic, 97, 146-153.
- A comparison of immobilised protease activities. (n.d.). Lincoln Repository.
- Rodrigues, R. C., Ortiz, C., Berenguer-Murcia, Á., Torres, R., & Fernández-Lafuente, R. (2013). Enzyme immobilization by adsorption: a review. ChemSusChem, 6(2), 226-247.
- Immobilization of enzymes by adsorption. (n.d.). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Overview of Immobilized Enzymes' Applications in Pharmaceutical, Chemical, and Food Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]

- 9. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. What are the common enzyme immobilization methods? | AAT Bioquest [aatbio.com]
- 12. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pjoes.com [pjoes.com]
- 16. iosrjournals.org [iosrjournals.org]
- 17. e-asct.org [e-asct.org]
- 18. ijfmr.com [ijfmr.com]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme entrapment, biocatalyst immobilization without covalent attachment - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01852C [pubs.rsc.org]
- 21. An Overview of Techniques in Enzyme Immobilization [e-asct.org]
- 22. Cross-linked enzyme aggregates (CLEAs) of selected lipases: a procedure for the proper calculation of their recovered activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characteristic features and biotechnological applications of cross-linked enzyme aggregates (CLEAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. spinchem.com [spinchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Immobilization Techniques for Enzymes in Kinetic Resolution]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048549#immobilization-techniques-for-enzymes-used-in-kinetic-resolution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com